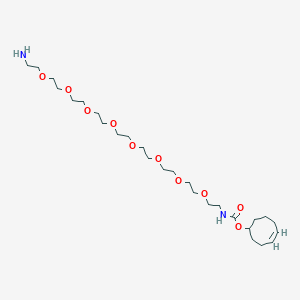

TCO-PEG8-amine

Description

Significance of Bioorthogonal Click Chemistry in Advanced Chemical Research

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgpcbiochemres.comnih.gov This concept, introduced in 2003, has revolutionized the study of biomolecules in real-time within living systems, enabling applications without causing cellular toxicity. wikipedia.org Key requirements for a reaction to be considered bioorthogonal include selectivity, biological inertness, chemical inertness, and rapid kinetics. wikipedia.org Bioorthogonal click chemistry, a subset of click chemistry, is specifically designed to be compatible with living systems, allowing for precise labeling and modification of biomolecules like proteins, nucleic acids, and lipids without significantly altering their structure or function. nih.govrsc.orgresearchgate.net This approach is crucial for applications in bioconjugation, live-cell imaging, and targeted drug delivery. rsc.orgresearchgate.net

Role of Trans-Cyclooctene (B1233481) (TCO) in Rapid Bioorthogonal Ligation

Trans-cyclooctene (TCO) is a strained cyclic alkene that plays a pivotal role in some of the fastest known bioorthogonal reactions, particularly the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines. broadpharm.comresearchgate.netresearchgate.netescholarship.org This reaction forms a stable dihydropyridazine (B8628806) bond and releases nitrogen gas as the only byproduct. broadpharm.comresearchgate.net The exceptional kinetics of the TCO-tetrazine ligation, with reported rate constants as high as 1 x 106 M-1s-1, make it highly efficient even at low reactant concentrations, which is crucial for conjugating large biomolecules. broadpharm.comresearchgate.net TCO derivatives exhibit significantly higher reactivity compared to other dienophiles like cyclopropenes or norbornenes in IEDDA reactions. researchgate.netescholarship.org Furthermore, TCO is generally unreactive towards functional groups commonly found in biological systems, such as thiols, amines, and carboxylic acids, ensuring high chemoselectivity. broadpharm.com The combination of ultrafast kinetics, selectivity, and stability in aqueous environments makes the TCO-tetrazine pair ideal for applications like protein-protein conjugations and in vivo labeling. broadpharm.comresearchgate.netresearchgate.net It is important to note that TCO has a limited half-life and can isomerize to the less reactive cis-cyclooctene, affecting its long-term stability. broadpharm.com

Polyethylene (B3416737) Glycol (PEG) Linkers: Fundamental Contributions to Bioconjugate Design

Polyethylene glycol (PEG) is a highly versatile synthetic polymer widely used in bioconjugation due to its unique properties, including water solubility, biocompatibility, and flexibility. thermofisher.cominterchim.frbiosynth.comaxispharm.com Pegylation, the process of chemically attaching PEG chains to molecules or surfaces, is a widespread technique to alter their physicochemical properties, such as hydrophilicity, molecular weight, and steric volume. interchim.frbiosynth.com PEG linkers are instrumental in improving the safety and efficacy of bioconjugates. biosynth.com

Principles of Hydrophilicity and Steric Hindrance Modulation by PEG

One of the primary contributions of PEG is its ability to enhance the hydrophilicity and aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs or biomolecules. thermofisher.cominterchim.frbiosynth.comaxispharm.com This increased solubility helps decrease aggregation and improves the behavior of bioconjugates in aqueous biological media, avoiding the need for organic solvents. thermofisher.cominterchim.fr

Furthermore, the flexible chain structure of PEG creates a "steric shield" around the conjugated molecule. biosynth.complos.org This steric hindrance can prevent non-specific interactions, reduce aggregation of biomolecules, and minimize toxic and immunological effects compared to linkers without PEG spacers. thermofisher.combiosynth.complos.org The PEG chain forms a hydrated layer that can shield the conjugated entity from interactions with other molecules or the biological environment. plos.org

Strategic Importance of PEG Chain Length in Molecular Conjugation

The length of the PEG chain is a critical parameter in bioconjugate design, significantly influencing the properties and behavior of the resulting conjugate. Different PEG chain lengths (molecular weights) are available, allowing for precise and versatile applications. thermofisher.cominterchim.fr The PEG chain length can affect the particle size, PEG conformation, and the thickness and surface coverage of the PEG corona around a conjugated nanoparticle. acs.org

The length of the PEG linker can impact the solubility, stability, and even the biological activity of the conjugate. Longer PEG chains generally provide greater improvements in solubility and can offer increased steric hindrance, further reducing non-specific interactions and potentially extending circulation time by reducing uptake by the reticuloendothelial system. axispharm.complos.orgacs.orgscbt.comdovepress.com Studies have shown that the bioactivity, hydrodynamic volume, and molecular shape of PEGylated proteins are dependent on the PEG chain length and the site of PEGylation. plos.org The binding affinity of a PEGylated protein to its receptor can also depend on the PEG chain length. plos.org In the context of antibody-drug conjugates (ADCs), the linker length, including the PEG portion, can significantly affect the efficiency of linker cleavage by enzymes and ultimately the cytotoxic activity of the ADC. nih.govresearchgate.net

Overview of TCO-PEG8-amine as a Versatile Heterobifunctional Crosslinker in Academic Investigations

This compound is a heterobifunctional crosslinker featuring a TCO group at one end and an amine (NH₂) group at the other, connected by a PEG8 spacer. broadpharm.com This structure makes it a valuable tool in academic research for creating well-defined bioconjugates. The TCO moiety allows for rapid and selective ligation with tetrazine-functionalized molecules via the bioorthogonal IEDDA click chemistry. broadpharm.com The amine group provides a reactive handle for conjugation to molecules containing carboxylic acids, activated esters (such as NHS esters), or other functional groups reactive towards amines, often in the presence of coupling agents like EDC. broadpharm.com

The PEG8 spacer, consisting of eight ethylene (B1197577) glycol units, contributes to the solubility and biocompatibility of the crosslinker and the resulting conjugates. bioglyco.combioglyco.com The defined length of the PEG8 chain is strategically chosen to provide a specific distance and flexibility between the two reactive ends, which can be important for optimizing the conjugation efficiency and the biological function of the modified molecule. thermofisher.comscbt.com

This compound finds diverse applications in academic investigations, including the functionalization of biomolecules like peptides and proteins, the modification of surfaces (e.g., nanoparticles and microarrays) for biosensing and diagnostic platforms, and the synthesis of complex molecular architectures such as antibody-drug conjugates and PROTACs. bioglyco.commedchemexpress.combiorxiv.org Its ability to participate in highly selective bioorthogonal reactions while also offering a versatile amine handle, coupled with the beneficial properties conferred by the PEG8 linker, makes this compound a valuable building block in contemporary chemical biology and bioconjugation research.

Properties

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52N2O10/c28-8-10-31-12-14-33-16-18-35-20-22-37-24-25-38-23-21-36-19-17-34-15-13-32-11-9-29-27(30)39-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25,28H2,(H,29,30)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEGVNVGOKEYSH-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Tco Peg8 Amine

Established Synthetic Routes for TCO-PEG8-amine Preparation

Specific detailed synthetic routes for this compound preparation are not extensively described in the provided search results. However, its existence and availability from various suppliers suggest established chemical synthesis methods are in place broadpharm.combiozol.demedchemexpress.commedchemexpress.comconfluore.comhoelzel-biotech.com. One mention indicates the synthesis of Vancomycin-TCO from vancomycin-HCl and this compound, implying that this compound itself is a precursor in such derivatization reactions biorxiv.org. Another instance describes the synthesis of Tetrazole-PEG8-Biotin through a peptide coupling reaction involving biotin-PEG8-NH2, highlighting the use of PEG-amine derivatives as starting materials for conjugation acs.org. The synthesis of this compound would likely involve the functionalization of a pre-synthesized PEG8 chain with both a TCO group and a protected or free amine group, followed by deprotection if necessary. One source mentions the use of Boc-propargyl glycine (B1666218) in an initial synthesis attempt involving this compound, where deprotection conditions affected a carbamate (B1207046) ester linkage uni-saarland.de.

Chemical Reactivity Profiles of the Terminal Functional Groups

This compound possesses two distinct reactive handles: a terminal amine group and a trans-cyclooctene (B1233481) (TCO) group broadpharm.com. This heterobifunctional nature allows for selective, sequential, or simultaneous conjugation reactions with different molecular partners.

Amine Reactivity in Amide Bond Formation: Applications with Activated Esters and Carboxylic Acids

The terminal amine group in this compound is a nucleophile and is highly reactive with electrophilic functional groups, particularly activated esters and carboxylic acids broadpharm.comcd-bioparticles.netmedchemexpress.com. Reaction with activated esters, such as N-hydroxysuccinimide (NHS) esters, readily forms stable amide bonds under mild conditions broadpharm.commedchemexpress.com. Similarly, the amine can react with carboxylic acids in the presence of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide) to form amide linkages broadpharm.comamerigoscientific.com. This reactivity is a fundamental method for conjugating this compound to molecules containing these functional groups, such as proteins, peptides, or small molecules medchemexpress.cominterchim.fr.

TCO Reactivity in Inverse Electron-Demand Diels-Alder (iEDDA) Cycloadditions with Tetrazines

The TCO moiety is a highly reactive dienophile that undergoes extremely rapid and selective inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions with s-tetrazines broadpharm.comhoelzel-biotech.combroadpharm.comaxispharm.combroadpharm.com. This reaction is a prominent example of bioorthogonal click chemistry, characterized by its fast kinetics, high specificity, and compatibility with biological environments, often proceeding efficiently in aqueous media without the need for metal catalysts or elevated temperatures broadpharm.combroadpharm.commedchemexpress.comissuu.com. The reaction between TCO and tetrazine results in the formation of a stable covalent bond and the release of nitrogen gas broadpharm.combroadpharm.com. This rapid reaction rate, reported to be as high as 2000 M-1 s-1 in methanol/water mixtures, allows for efficient labeling and conjugation even at low concentrations of reactants broadpharm.comissuu.com. This makes the TCO-tetrazine click chemistry pair particularly useful for applications in live cell imaging and bioconjugation broadpharm.comissuu.com.

Considerations for Maintaining TCO Integrity and Reactivity in Research Synthesis

Maintaining the integrity and reactivity of the TCO moiety is crucial for successful click chemistry reactions. The TCO group can undergo isomerization to the less reactive cis-cyclooctene (CCO) form, which reduces its reactivity with tetrazines broadpharm.com. This isomerization suggests that TCO compounds are generally not recommended for long-term storage broadpharm.com. Proper storage conditions, such as -20°C, are typically recommended to minimize degradation and maintain reactivity broadpharm.com. Additionally, the chemical environment during synthesis and storage should be considered to avoid side reactions or conditions that could promote TCO isomerization or degradation. For instance, one study noted that deprotection conditions used for a Boc group affected a carbamate ester linked to the TCO group uni-saarland.de. Careful selection of protecting groups and reaction conditions is therefore important when synthesizing molecules incorporating this compound.

Compound Information

Applications in Proteolysis Targeting Chimera Protac Technology

TCO-PEG8-amine as a Foundational Linker in PROTAC Construct Design

This compound serves as a versatile and foundational building block in the modular synthesis of PROTACs. medchemexpress.com Its structure incorporates an eight-unit PEG chain, which imparts favorable physicochemical properties, and a terminal amine group for covalent attachment to a warhead or an E3 ligase ligand. The defining feature of this linker is the TCO moiety, which enables the use of bioorthogonal "click chemistry." researchgate.net Specifically, the TCO group reacts rapidly and selectively with a tetrazine-functionalized molecule through an inverse-electron-demand Diels-Alder reaction. broadpharm.com This high efficiency and specificity allow for the modular and efficient assembly of PROTACs, even in complex biological environments. nih.gov

The PEG component of the linker enhances the aqueous solubility of the often hydrophobic PROTAC molecule, which can improve its pharmacokinetic profile. jenkemusa.com Furthermore, the flexibility of the PEG chain is crucial for allowing the PROTAC to adopt a conformation that facilitates the productive formation of the ternary complex. nih.gov

Advanced PROTAC Design Methodologies Employing this compound

The bioorthogonal reactivity of the TCO group in this compound has enabled the development of advanced PROTAC design strategies. One such strategy is the in-cell self-assembly of PROTACs, often referred to as "Click-formed Proteolysis Targeting Chimeras" (CLIPTACs). nih.gov In this approach, a POI ligand functionalized with a TCO group (which can be derived from this compound) and an E3 ligase ligand bearing a tetrazine moiety are independently administered to cells. nih.gov The two components then undergo a rapid and specific click reaction in situ to form the active PROTAC molecule. nih.gov

This methodology offers several advantages, including the potential for improved cell permeability of the smaller, individual components compared to the larger, pre-formed PROTAC. nih.gov It also allows for a modular and combinatorial approach to PROTAC discovery, where different POI ligands and E3 ligase ligands can be readily combined to identify optimal degradation pairs. nih.gov A study demonstrated that the intracellular click reaction between a TCO-tagged ligand and a tetrazine-tagged thalidomide (B1683933) derivative successfully formed a PROTAC that induced the degradation of the target proteins BRD4 and ERK1/2. nih.gov

Applications in Antibody Drug Conjugates Adcs and Immunoconjugate Research

Integration of TCO-PEG8-amine in ADC Linker Systems

This compound serves as a versatile building block in the design of linker systems for ADCs. The terminal amine group provides a reactive handle for the attachment of cytotoxic payloads or other molecules of interest. broadpharm.com This is typically achieved by reacting the amine with an activated ester (such as an NHS ester) on the drug or a drug-linker precursor, forming a stable amide bond.

The TCO moiety on the other end of the linker is reserved for the bioorthogonal conjugation to a tetrazine-modified antibody. broadpharm.com The inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and tetrazine is exceptionally fast and highly specific, allowing for the efficient coupling of the drug-linker construct to the antibody under mild, aqueous conditions. broadpharm.com This two-step approach, where the payload is first attached to the this compound linker and then conjugated to the antibody, is a common strategy in ADC development.

Bioconjugation Strategies for Antibody Modification Utilizing this compound

The versatility of this compound extends to various strategies for modifying antibodies, with a growing emphasis on site-specific conjugation to produce homogeneous and well-defined ADCs.

Approaches for Site-Specific Conjugation on Antibodies (e.g., Lysine (B10760008), Glycan Residues)

Lysine Residues: Surface-accessible lysine residues on antibodies are a common target for conjugation. nih.gov While traditional methods involving the reaction of NHS esters with lysine amines lead to heterogeneous mixtures, this compound can be utilized in more controlled, site-selective approaches. nih.gov For instance, strategies are being developed to modify specific lysine residues with a tetrazine moiety, which can then be selectively targeted by a this compound-drug conjugate. This can be achieved by exploiting differences in the local microenvironment and reactivity of specific lysine residues. nih.gov

Glycan Residues: The conserved N-glycans on the Fc region of antibodies provide an ideal site for conjugation, as they are located away from the antigen-binding site. nih.gov A common strategy involves enzymatic remodeling of the glycans to introduce a bioorthogonal handle. For example, the glycans can be trimmed and then rebuilt with a sugar bearing a tetrazine group. Subsequently, a this compound-payload conjugate can be specifically attached to these modified glycans via the iEDDA click reaction. acs.org This chemoenzymatic approach allows for the generation of site-specific and homogeneous ADCs. nih.gov

Methodologies for Achieving Homogeneous Drug-to-Antibody Ratios (DAR)

A critical quality attribute of ADCs is the drug-to-antibody ratio (DAR), which ideally should be uniform across all ADC molecules in a preparation. mdpi.com Heterogeneous DAR values can lead to variability in efficacy and toxicity. mdpi.com

Site-specific conjugation strategies utilizing this compound are instrumental in achieving a homogeneous DAR. nih.gov By targeting specific sites on the antibody, such as engineered cysteines, specific lysine residues, or remodeled glycans, a precise number of drug-linker molecules can be attached to each antibody. nih.govnih.gov

For example, by modifying the two conserved N-glycans on the Fc region with tetrazine, subsequent conjugation with a this compound-drug construct can theoretically yield a homogeneous ADC with a DAR of 2. Similarly, engineering a specific number of reactive sites into the antibody allows for the precise control of the DAR. The high efficiency and specificity of the TCO-tetrazine reaction ensure that the conjugation proceeds to completion at the intended sites, further contributing to the homogeneity of the final product. broadpharm.com

Modulation of Immunoconjugate Physicochemical and Biological Properties by the PEG8 Spacer

| Property | Observation with PEG Spacer | Reference |

|---|---|---|

| Solubility | PEG8 spacer enhances the solubility of linker-payloads, allowing for bioconjugation in aqueous buffers with reduced need for organic co-solvents. | rsc.org |

| Aggregation | Incorporation of PEG spacers can reduce process-related aggregation of ADCs. | nih.gov |

| Pharmacokinetics | Clearance rates of ADCs can be influenced by PEG length, with conjugates bearing PEGs smaller than PEG8 showing increased clearance. | researchgate.net |

| Tolerability | Conjugates with PEG spacers of PEG8 or larger have shown better tolerability in preclinical models compared to those with shorter or no PEG spacers. | sigmaaldrich.comresearchgate.net |

Preservation of Biological Activity of Conjugated Biomolecules (e.g., Enzymes, Peptides)

A key consideration in the design of immunoconjugates is the preservation of the biological activity of the antibody, specifically its ability to bind to its target antigen. The conjugation process, if not carefully controlled, can lead to a loss of binding affinity. escholarship.org

The PEG8 spacer can act as a flexible and hydrophilic linker that helps to distance the conjugated payload from the antibody's antigen-binding domains. escholarship.org This spatial separation can minimize steric hindrance and potential interference of the payload with the antibody-antigen interaction. Studies have shown that conjugation of TCO-bearing linkers to antibodies does not necessarily impair their binding affinity. For example, one study demonstrated that an antibody retained its binding affinity for its target after conjugation with a TCO-linker. researchgate.net Another study showed that modifying an antibody with up to four TCO groups did not disturb its affinity, whereas higher levels of modification led to a significant reduction in antigen detection activity. mdpi.com This highlights the importance of controlling the degree of conjugation to preserve biological function.

| Antibody | Conjugation Details | Impact on Affinity | Reference |

|---|---|---|---|

| Bapi-Fab8D3 | TCO-conjugation | Retained binding affinity for both Aβ and TfR. | researchgate.net |

| Anti-c-myc | Conjugation with 4 TCO groups per molecule | Did not disturb affinity toward c-myc. | mdpi.com |

| Anti-c-myc | Conjugation with 8 and 10 TCO groups per molecule | Significantly reduced specific antigen detection activity. | mdpi.com |

Development of Novel Linker Architectures Incorporating this compound Derivatives

The unique characteristics of this compound have spurred its incorporation into sophisticated linker designs that aim to overcome the limitations of earlier-generation ADCs. These novel architectures are engineered to provide greater control over the drug-to-antibody ratio (DAR), enhance stability in circulation, and enable innovative drug-release mechanisms.

One significant area of development is the use of this compound derivatives in the construction of branched linkers . These multi-armed structures allow for the attachment of a higher number of payload molecules to a single conjugation site on the antibody, thereby increasing the DAR without requiring additional modifications to the antibody itself. This approach can lead to ADCs with enhanced potency. The hydrophilic PEG8 component of the this compound is particularly advantageous in these high-DAR constructs, as it helps to mitigate the aggregation often associated with hydrophobic drug payloads.

Another innovative application of this compound is in the development of dual-payload ADCs . These constructs carry two different cytotoxic agents, each with a distinct mechanism of action, which can enhance therapeutic efficacy and potentially overcome drug resistance. This compound can be utilized to create a branching point in the linker, allowing for the attachment of two different payloads. The bioorthogonal TCO group can then be used for the site-specific conjugation of this dual-payload linker to the antibody.

Furthermore, this compound is instrumental in the design of linkers for site-specific conjugation . Traditional methods of conjugating drugs to antibodies often result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites, which can lead to unpredictable pharmacokinetics and a narrow therapeutic window. By incorporating a this compound derivative into a linker-payload, the TCO moiety can be used to attach the drug to a specific, engineered site on the antibody that has been modified with a tetrazine handle. This results in a homogeneous population of ADCs with a precisely defined DAR and improved therapeutic properties.

Recent research has also explored the use of TCO-PEG linkers in "clickable cleavable ADCs." In one such design, a diabody was conjugated with a TCO-linked MMAE payload via a PEG linker to engineered cysteine residues. axispharm.com This approach allows for a bioorthogonally activated drug release mechanism, offering an alternative to traditional intracellular release strategies.

The development of advanced linker architectures is a dynamic field, and the specific contributions of this compound are becoming increasingly evident. The following table summarizes some of the novel linker strategies where TCO-PEG-amine derivatives are being explored.

| Linker Architecture | Key Feature | Potential Advantage(s) | Role of this compound Derivative |

| Branched Linkers | Multiple payload attachment points | Higher DAR, increased potency | Forms the core structure for attaching multiple payloads and provides a bioorthogonal handle for antibody conjugation. The PEG8 spacer improves solubility. |

| Dual-Payload Linkers | Carries two distinct cytotoxic agents | Enhanced efficacy, potential to overcome drug resistance | Can be used to create the branching point for the two payloads and facilitates site-specific conjugation to the antibody via the TCO group. |

| Site-Specific Conjugation Linkers | Enables precise attachment to the antibody | Homogeneous ADC population, improved pharmacokinetics and therapeutic index | The TCO moiety allows for bioorthogonal ligation to a tetrazine-modified antibody, ensuring a defined DAR and conjugation site. |

| Clickable Cleavable Linkers | Bioorthogonally activated drug release | Spatiotemporal control of drug activation, potential for novel therapeutic strategies | The TCO group participates in the "click-to-release" chemistry, with the PEG8 spacer influencing the linker's properties. axispharm.com |

The ongoing research into these novel linker architectures highlights the versatility and importance of this compound as a key enabling technology in the development of next-generation antibody-drug conjugates.

Applications in Material Science and Biointerface Functionalization

Chemoselective Grafting of Bioactive Molecules onto Material Surfaces

The unique structure of TCO-PEG8-amine allows for a two-step strategy for functionalizing material surfaces. The primary amine group can be used to conjugate the linker to a bioactive molecule of interest that possesses a reactive carboxylic acid or other amine-reactive functional group. Subsequently, the exposed TCO group on the biomolecule can then be "clicked" onto a surface that has been pre-functionalized with a tetrazine moiety. This method offers high chemoselectivity, meaning the reaction is specific and does not interfere with other functional groups present on the biomolecules or the surface.

A notable example of this is the surface immobilization of the antibiotic vancomycin (B549263). In one study, this compound was attached to the C-terminal carboxylic acid of vancomycin through an amide bond coupling reaction. nih.govaxispharm.com This vancomycin-TCO conjugate was then efficiently grafted onto a tetrazine-coated surface. nih.govaxispharm.com This approach allows for the creation of materials with antimicrobial properties.

Similarly, peptides can be grafted onto surfaces to influence cellular interactions. For instance, the cyclic peptide c(RGDfK), which is known to promote cell adhesion, has been successfully conjugated to a TCO-PEG8-NHS ester (a closely related amine-reactive compound) and subsequently immobilized on a tetrazine-functionalized surface. nih.govresearchgate.net This demonstrates the versatility of the TCO-tetrazine ligation in creating bioactive interfaces for tissue engineering and biomedical implants.

Utilization of this compound for Enzyme and Peptide Immobilization on Substrates

The immobilization of enzymes and peptides onto solid substrates is crucial for the development of biocatalysts, biosensors, and biocompatible materials. This compound and related linkers provide a robust method for achieving this, offering control over the orientation and density of the immobilized molecules.

While specific studies detailing the use of this compound for enzyme immobilization are emerging, the principle has been demonstrated with longer PEG chain analogues. For example, enzymes such as alkaline phosphatase (ALP), glucose oxidase (GOx), and horseradish peroxidase (HRP) have been modified with a TCO-PEG24-COOH linker. nih.govresearchgate.net These TCO-functionalized enzymes were then successfully immobilized on tetrazine-coated surfaces, showcasing the potential of this strategy for creating enzymatic surfaces for various applications, including diagnostic assays. nih.govresearchgate.net The PEG spacer in these linkers is crucial as it provides flexibility and reduces steric hindrance, which can help in preserving the enzyme's activity post-immobilization. axispharm.com

In the realm of peptide immobilization, the aforementioned example of c(RGDfK) highlights the utility of TCO-PEG linkers. nih.govresearchgate.net The ability to covalently attach such peptides to a material surface is fundamental in designing materials that can actively direct cellular behavior, such as promoting the adhesion and proliferation of specific cell types.

Development of Bioorthogonal Surface Chemistry Platforms for Biosensing and Diagnostic Tools

The rapid and highly specific nature of the TCO-tetrazine reaction makes it an ideal candidate for the development of bioorthogonal surface chemistry platforms for biosensors and diagnostic tools. These platforms rely on the precise and stable immobilization of capture molecules (e.g., antibodies, enzymes) in a manner that retains their biological function.

The general strategy involves functionalizing a sensor surface with tetrazine groups. A biorecognition element, such as an antibody or enzyme, is separately conjugated with this compound. The TCO-modified biomolecule can then be introduced to the tetrazine-functionalized surface, leading to its rapid and covalent immobilization. This "click" approach simplifies the fabrication of biosensors and can lead to improved performance. For instance, this method has been proposed to enhance the sensitivity of enzyme-linked immunosorbent assays (ELISA) by increasing the density of capture antibodies on the surface of microtiter plates.

Furthermore, this bioorthogonal chemistry can be employed in diagnostic magnetic resonance (DMR) systems for pathogen detection. In such a system, antibodies modified with a TCO group can be used to label specific bacteria, which are then captured by tetrazine-modified magnetic nanoprobes, enabling sensitive detection. medchemexpress.com The modularity of this approach allows for the easy adaptation of the platform for different targets by simply changing the TCO-labeled affinity ligand. medchemexpress.com

Studies on the Retention of Biological Functionality of Surface-Immobilized Bioconjugates

A critical aspect of any immobilization strategy is the extent to which the immobilized biomolecule retains its biological activity. Several studies have shown that the use of TCO-PEG linkers, including this compound, is effective in preserving the functionality of the conjugated molecules.

In the case of vancomycin immobilized via a TCO-PEG8 linker, the resulting surface exhibited clear antimicrobial activity, inhibiting the growth of S. aureus. nih.govaxispharm.com Although there was a slight decrease in the minimum inhibitory concentration (MIC) of the vancomycin-TCO conjugate compared to the free drug, the immobilized antibiotic was still effective at preventing bacterial growth on the surface. nih.govaxispharm.com

| Compound | Free Drug MIC (μg/mL) | Vancomycin-TCO MIC (μg/mL) |

| Vancomycin | 1 | 16 |

Similarly, enzymes immobilized using TCO-PEG linkers have been shown to retain their catalytic activity. For example, surfaces grafted with alkaline phosphatase (ALP-TCO) showed significantly higher enzymatic activity compared to surfaces where the enzyme was non-covalently adsorbed. nih.govresearchgate.net Moreover, these immobilized enzyme systems demonstrated good stability, with little loss of activity over multiple cycles of use and washing. nih.gov A comparison of the Michaelis-Menten kinetics of native and TCO-conjugated enzymes (ALP, GOx/HRP system) revealed similar activities, indicating that the TCO-conjugation did not significantly disrupt the enzyme's function. researchgate.net

| Enzyme System | Native Enzyme Km | TCO-Conjugated Enzyme Km |

| Alkaline Phosphatase (ALP) | 0.207 mM | 0.151 mM |

| GOx/HRP System | 13.5 mM | 9.89 mM |

These findings underscore the effectiveness of this compound and related linkers in creating functional biointerfaces where the immobilized molecules remain biologically active and stable.

Applications in Molecular Imaging and Diagnostic Probe Development

Design and Synthesis of TCO-PEG8-amine-Based Bioorthogonal Probes for Imaging

This compound serves as a versatile building block for constructing bioorthogonal probes. Its amine group allows conjugation to various molecules, such as peptides, proteins, or small molecules, while the TCO group provides a handle for subsequent reaction with a tetrazine-labeled imaging reporter (e.g., a fluorescent dye or a radionuclide). broadpharm.comamerigoscientific.com The PEG8 spacer contributes to the probe's hydrophilicity, improving solubility and potentially reducing non-specific interactions in biological environments. amerigoscientific.comaxispharm.com

The synthesis of this compound-based probes typically involves coupling the amine group of this compound to a functional group on the molecule of interest, often using standard amide coupling chemistry with activating agents like EDC and NHS. broadpharm.comamerigoscientific.com For instance, vancomycin-TCO conjugates have been synthesized by coupling this compound to the C-terminal carboxylic acid of vancomycin (B549263). biorxiv.org Similarly, TCO-PEG8-NHS ester, a derivative of this compound, has been used to functionalize amino groups on antibodies. d-nb.info

Strategies for Two-Step Pretargeting in Advanced Imaging Modalities

Two-step pretargeting is an imaging strategy that separates the delivery of a targeting vector (e.g., an antibody) from the administration of a small molecule imaging agent. plos.orgresearchgate.net In the first step, a targeting vector modified with one half of a bioorthogonal reaction pair (e.g., TCO) is administered and allowed to accumulate at the target site while unbound molecules clear from circulation. researchgate.netcore.ac.uk In the second step, a small molecule imaging agent labeled with the complementary reaction partner (e.g., a tetrazine) is injected. researchgate.netcore.ac.uk This small molecule rapidly reacts with the pre-localized targeting vector at the target site and is quickly cleared from non-target tissues if unbound, leading to improved target-to-background ratios compared to traditional methods where the imaging agent is directly conjugated to the targeting vector. plos.orgresearchgate.netcore.ac.uk The tetrazine-TCO ligation is particularly well-suited for pretargeting due to its fast kinetics and bioorthogonality in vivo. plos.orgresearchgate.net

This compound can be used to introduce the TCO handle onto targeting vectors, enabling their use in such pretargeting strategies.

Applications in Fluorescence Lifetime Imaging Microscopy (FLIM)

Fluorescence Lifetime Imaging Microscopy (FLIM) is an imaging technique that measures the decay rate of fluorescence from a sample, providing information about the local environment of the fluorophore or molecular interactions. escholarship.orgnih.govnih.gov While not explicitly detailed in the search results for this compound specifically in FLIM applications, the TCO-tetrazine ligation, facilitated by this compound conjugates, can be integrated into FLIM-based imaging systems. By conjugating a this compound modified targeting agent to a tetrazine-labeled fluorophore whose lifetime is sensitive to its environment or interactions at the target site, researchers can potentially utilize FLIM to gain insights into the molecular microenvironment or the binding status of the targeting agent. Studies have explored modifying antibodies with TCO-PEG8-NHS for two-step targeting strategies, which could potentially be combined with FLIM reporters. escholarship.org

Conceptual Development of Radiotracers for Pretargeted Positron Emission Tomography (PET) Imaging

Pretargeted PET imaging utilizes the speed and specificity of bioorthogonal reactions like the tetrazine-TCO ligation to improve image quality and reduce radiation dose to non-target tissues. plos.orgresearchgate.netcore.ac.uk In this approach, a TCO-modified targeting agent, such as an antibody, is administered first. researchgate.netcore.ac.uk After allowing sufficient time for the targeting agent to accumulate at the target and clear from circulation, a radiolabeled tetrazine tracer is injected. researchgate.netcore.ac.uk The tetrazine reacts rapidly with the pre-localized TCO, effectively "clicking" the radiotracer onto the target. researchgate.netcore.ac.uk Unbound radiotracer, being a small molecule, clears quickly from the body, leading to high target-to-background ratios. plos.orgresearchgate.netcore.ac.uk

This compound can be used to functionalize targeting vectors with the TCO moiety for pretargeted PET imaging. Studies have investigated the development of radiolabeled tetrazines for reaction with TCO-modified targeting agents in vivo. plos.orgcore.ac.ukbiorxiv.org For example, research has explored the use of 99mTc-labeled tetrazines in conjunction with TCO-modified alendronic acid for pretargeted bone imaging. plos.org Similarly, 89Zr-labeled tetrazines have been used with TCO-conjugated antibodies for pretargeted immuno-PET imaging. core.ac.uknih.gov The PEG linker length in tetrazine tracers can influence their pharmacokinetics and resulting image quality, with some studies suggesting that shorter or no PEG linkers on the tetrazine component may lead to better target-to-background ratios in certain pretargeting models. plos.org

Engineering this compound Modified Antibodies for Targeted Imaging Agents

Antibodies are widely used as targeting agents in molecular imaging due to their high specificity for antigens. core.ac.uk Modifying antibodies with this compound or its derivatives allows them to participate in bioorthogonal reactions, enabling targeted delivery of imaging agents. This compound can be conjugated to antibodies through its amine-reactive handle, typically by reacting with lysine (B10760008) residues or other available amine groups on the antibody surface, often via an activated ester form like TCO-PEG8-NHS ester. d-nb.info

The PEG8 spacer in this compound conjugates can influence the properties of the modified antibody, potentially improving its solubility and reducing aggregation. axispharm.com It also provides a flexible linker between the antibody and the TCO moiety, which can be important for efficient reaction with the tetrazine partner in pretargeting strategies. axispharm.com Engineering this compound modified antibodies is a key step in developing two-step pretargeted imaging agents, where the modified antibody is first delivered to the target site, followed by the injection of a radiolabeled or fluorescent tetrazine tracer. researchgate.netcore.ac.uk This approach has been demonstrated in preclinical studies for imaging various targets, including tumor-associated antigens and amyloid-beta pathology in the brain. core.ac.uknih.govsciety.org

Mitigation of Non-Specific Interactions and Enhancement of Target-to-Background Ratios in Imaging Systems

Non-specific interactions of imaging agents with off-target tissues can lead to high background signals, reducing image contrast and diagnostic accuracy. researchgate.net this compound, particularly through its PEG8 component, contributes to strategies aimed at mitigating these non-specific interactions and enhancing target-to-background ratios.

PEGylation, the process of conjugating polyethylene (B3416737) glycol chains to a molecule, is a well-established method for improving the pharmacokinetic properties of biomolecules, including reducing non-specific binding and increasing circulation time. axispharm.comkoreascience.kr The hydrophilic nature of the PEG spacer in this compound helps to shield the conjugated molecule from interactions with the biological environment, thereby reducing uptake in non-target tissues. axispharm.comkoreascience.kr

In the context of pretargeted imaging, the use of a TCO-modified targeting agent followed by a rapidly clearing tetrazine-labeled imaging probe inherently contributes to improved target-to-background ratios. plos.orgresearchgate.netcore.ac.uk The targeting agent is allowed to accumulate at the target and clear from the blood pool before the imaging agent is introduced. researchgate.netcore.ac.uk The small molecule imaging agent, if it doesn't react with the pre-localized TCO, is quickly excreted, minimizing background signal. plos.orgresearchgate.netcore.ac.uk this compound, as a component of the TCO-modified targeting agent, facilitates this process.

Furthermore, strategies involving "masking" agents have been explored to deactivate circulating TCO moieties on targeting antibodies that have not reached the target site, further reducing background signal from non-target accumulation. researchgate.net Tetrazine-functionalized polymers can be administered after the TCO-modified antibody to react with and neutralize remaining TCO groups in circulation, thereby increasing target-to-background ratios. researchgate.net

Research findings illustrate the impact of linker design on imaging outcomes. For instance, in pretargeted bone imaging with 99mTc-labeled tetrazines and TCO-modified alendronic acid, a tetrazine without a PEG8 linker showed higher pretargeted bone uptake and less background activity compared to a tetrazine with a PEG8 linker, resulting in improved bone/blood ratios. plos.org This suggests that while PEGylation of the targeting vector (via this compound) is beneficial, the linker design on the small molecule tetrazine tracer also plays a critical role in optimizing target-to-background ratios in pretargeted imaging. plos.org

Here is an example data table illustrating the impact of different tetrazine linkers on pretargeted bone imaging, based on research findings:

| Tetrazine Construct | Pretargeted Bone Uptake (%ID/g) | Background Activity (e.g., Blood %ID/g) | Bone/Blood Ratio |

| 3,6-bis(2-pyridyl)-1,2,4,5-Tz (no linker) | Higher | Lower | Improved |

| 3,6-bis(2-pyridyl)-1,2,4,5-Tz-PEG8 | Lower | Higher | Lower |

| 3-phenyl-1,2,4,5-Tz-based compounds | - | - | - |

Note: Data is illustrative based on comparative findings in the source, specific numerical values may vary depending on the experimental conditions. plos.org

This table highlights that the presence and length of PEG linkers on the tetrazine component, which reacts with the this compound modified targeting agent, can significantly influence the distribution and clearance kinetics of the radiotracer, and consequently, the target-to-background ratio in pretargeted imaging. plos.org

Advanced Research Directions and Future Perspectives of Tco Peg8 Amine

Exploration of Novel TCO-PEG8-amine Derivatives with Tuned Reactivity or Spacer Properties

Research is ongoing to develop novel derivatives of this compound with optimized properties. This involves modifying the TCO moiety to tune its reactivity with tetrazines, exploring different lengths and architectures of the PEG spacer, or altering the terminal amine group or introducing additional functional handles. Modifying the TCO structure can impact reaction kinetics and stability in biological environments tcichemicals.combiorxiv.org. For instance, variations in the trans-cyclooctene (B1233481) structure have been shown to affect reaction rates with tetrazines tcichemicals.comchemrxiv.org. The length and composition of the PEG linker can influence solubility, reduce steric hindrance, and affect the pharmacokinetics and biodistribution of conjugated molecules interchim.frescholarship.orgenovatia.comacs.org. Studies have shown that incorporating PEG chains can improve the functional yield of TCO conjugation to antibodies, likely by preventing the TCO group from becoming sterically hindered or buried due to hydrophobic interactions escholarship.orgacs.orgnih.gov. Future derivatives might also incorporate cleavable linkers within the PEG chain or between the PEG and TCO/amine moieties, enabling controlled release of conjugated payloads conju-probe.comacs.org.

Integration of this compound in Multi-Functional Bioconjugates for Synergistic Applications

This compound is increasingly being integrated into the design of multi-functional bioconjugates to achieve synergistic effects in various applications, such as targeted drug delivery, diagnostics, and molecular imaging guidechem.com. By utilizing the orthogonal reactivity of the TCO group and the amine handle, researchers can selectively attach different molecules to a single platform. For example, the amine can be used to conjugate a targeting ligand (like an antibody or peptide), while the TCO is available for rapid reaction with a tetrazine-functionalized payload (e.g., a drug, imaging agent, or nanoparticle) in a pretargeting strategy escholarship.orgnih.gov. This allows for the construction of complex architectures, such as antibody-drug conjugates (ADCs) or targeted imaging probes, where multiple functionalities are combined to enhance efficacy, specificity, or signal-to-noise ratio nih.govacs.orgnih.govchinesechemsoc.org. The ability to perform sequential or simultaneous conjugations using orthogonal chemistries, including the TCO-tetrazine reaction enabled by this compound, is crucial for creating these advanced constructs nih.govacs.orgnih.govnih.govresearchgate.net.

Theoretical and Computational Modeling of this compound Interactions within Complex Biological Systems

Theoretical and computational modeling plays a growing role in understanding and predicting the behavior of this compound and its conjugates in complex biological environments. Molecular dynamics simulations and quantum chemical calculations can provide insights into the conformation of the PEG chain, the accessibility and reactivity of the TCO and amine groups, and the interactions of the conjugate with biological components like proteins, membranes, and cellular machinery acs.orgmdpi.comrsc.orgresearchgate.netresearchgate.net. These models can help predict reaction kinetics in crowded or heterogeneous environments, understand potential off-target interactions, and guide the design of new derivatives with improved properties acs.orgmdpi.comrsc.orgresearchgate.netacs.org. For instance, computational studies have been used to elucidate the factors influencing the reaction rates of tetrazines with strained alkenes like TCO rsc.orgresearchgate.netresearchgate.net. Modeling can also help in optimizing the linker length and attachment points for bioconjugates to ensure optimal biological activity and minimize steric hindrance acs.orgprecisepeg.com.

Challenges and Opportunities in the Research Scale-Up of this compound Conjugation Processes

Scaling up bioconjugation processes involving this compound from research to preparative or even manufacturing scales presents specific challenges and opportunities. Challenges include ensuring the purity and consistency of this compound and its tetrazine reaction partners, optimizing reaction conditions for larger volumes while maintaining high efficiency and selectivity, and developing robust purification strategies for the final conjugates enovatia.combiorxiv.org. The stability of TCO-containing compounds, which can undergo isomerization, needs to be carefully considered during storage and handling at scale broadpharm.com. Opportunities lie in developing streamlined synthesis routes for this compound and its derivatives, implementing continuous flow chemistry for conjugation reactions, and employing advanced analytical techniques for in-process monitoring and characterization of the final products enovatia.com. The rapid kinetics of the TCO-tetrazine reaction are advantageous for scale-up, potentially allowing for faster reaction times and higher throughput compared to slower bioorthogonal click chemistries iris-biotech.deconju-probe.com. However, achieving high conjugation yields and minimizing side reactions at increased concentrations and volumes requires careful optimization enovatia.combiorxiv.org.

Synergistic Applications of this compound with Other Bioorthogonal Chemistries for Expanded Research Capabilities

The orthogonality of the TCO-tetrazine click reaction with other bioorthogonal chemistries allows for the development of sophisticated multi-step or simultaneous labeling and conjugation strategies nih.govnih.govnih.govresearchgate.netsiat.ac.cnpapyrusbio.com. This compound can be used in conjunction with reaction pairs such as the strain-promoted azide-alkyne cycloaddition (SPAAC) or the reaction of aldehydes/ketones with aminooxy or hydrazide groups nih.govnih.govnih.govresearchgate.netsiat.ac.cn. This enables the selective modification of different functional groups on a single biomolecule or the simultaneous labeling of multiple targets within a complex biological system nih.govnih.govnih.govresearchgate.netsiat.ac.cn. For example, a molecule could be modified with both an azide (B81097) and a TCO group, allowing sequential or simultaneous reaction with alkyne- and tetrazine-functionalized probes, respectively nih.govnih.govnih.gov. This synergistic approach expands the capabilities of bioorthogonal chemistry for applications requiring multiplexed labeling, the assembly of complex biomolecular structures, or the precise delivery of multiple therapeutic or diagnostic agents nih.govacs.orgnih.govresearchgate.net.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing TCO-PEG8-amine, and how can its purity be verified?

- Methodological Answer : this compound synthesis typically involves coupling trans-cyclooctene (TCO) derivatives with PEG8 spacers followed by amine termination. Purification is achieved via reversed-phase HPLC, and purity is verified using H/C NMR (to confirm functional groups) and MALDI-TOF mass spectrometry (to validate molecular weight ±5 Da). Storage at -20°C under inert gas minimizes degradation .

Q. How does the PEG8 spacer influence solubility and biocompatibility in aqueous systems?

- Methodological Answer : The PEG8 spacer enhances hydrophilicity, quantified via dynamic light scattering (DLS) for hydrodynamic radius measurements. Biocompatibility is assessed using in vitro cell viability assays (e.g., MTT assays) with HEK293 or HeLa cells, comparing PEG8 to shorter/longer PEG variants. Solubility thresholds are determined using turbidimetry at varying pH (4–9) .

Q. What characterization techniques are essential for confirming this compound’s structural integrity?

- Methodological Answer :

- Structural Confirmation : H NMR (δ 5.5–6.5 ppm for TCO vinyl protons), FTIR (C-O-C stretching at 1100 cm).

- Purity : HPLC (≥95% purity, C18 column, acetonitrile/water gradient).

- Stability : Accelerated degradation studies at 25°C/60% RH over 30 days, monitored via LC-MS .

Advanced Research Questions

Q. How can reaction conditions for this compound conjugation with azides be optimized to maximize yield?

- Methodological Answer : Use design of experiments (DoE) to test variables:

- pH (6.5–8.5): Impacts TCO-azide cycloaddition kinetics.

- Temperature (4–37°C): Lower temps reduce side reactions.

- Molar Ratio (1:1 to 1:3 TCO:azide). Analyze yields via F NMR or fluorescence quenching. Include triplicate runs and ANOVA for statistical significance .

Q. What strategies resolve contradictions in reported reaction kinetics of this compound under varying conditions?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to aggregate kinetic data (e.g., rate constants from stopped-flow spectroscopy). Use meta-regression to identify confounding variables (e.g., solvent polarity, azide structure). Validate via controlled replication studies with standardized buffers (PBS, pH 7.4) .

Q. How to design experiments assessing PEG chain length’s impact on TCO’s bioorthogonal reactivity?

- Methodological Answer : Compare TCO-PEG-amine () in kinetic assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.